Ethyl 2-amino-3-methylbenzoate
Overview
Description
Ethyl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by its CAS number 64818-79-7 . This compound is used in scientific research as a reagent.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3-methyl-2-nitrobenzoic acid in methanol or ethanol or IPA or acetic acid to Pd/C or Raney Ni . Another method involves the synthesis of tacrine analogues free of hepatotoxicity .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 179.22 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds. For instance, it can be involved in the base-promoted direct amidation of esters .
Scientific Research Applications
Solubility and Solvent Effects
Ethyl 2-amino-3-methylbenzoate, as part of the broader category of 2-amino-3-methylbenzoic acid derivatives, has been extensively studied for its solubility in various solvents. Research conducted by Zhu et al. (2019) explored the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, establishing its solubility values across a range of temperatures. This study is crucial for understanding the purification processes of this compound, utilizing solvents like methanol, ethanol, and acetone, among others. The findings also involved the application of the modified Apelblat equation, λh equation, Wilson model, and NRTL model to correlate the experimental data, showcasing the compound's solubility behavior in different solvent environments (Zhu et al., 2019).
Thermal and Structural Properties
Ledo et al. (2019) conducted calorimetric experiments to determine the standard molar enthalpies of formation for ethyl 2-aminobenzoate and ethyl 3-aminobenzoate. This research is pivotal for understanding the energy aspects of these compounds, utilizing techniques such as static bomb combustion calorimetry and high temperature Calvet microcalorimetry. Furthermore, computational calculations were performed to estimate the enthalpies of formation in the gas phase, revealing the presence of an intramolecular hydrogen bond in ethyl 2-aminobenzoate. Such insights into the thermal and structural properties are essential for the development of new materials and drugs (Ledo et al., 2019).
Synthesis and Antimicrobial Evaluation
This compound is also a precursor in synthesizing novel compounds with potential antimicrobial applications. Balkan et al. (2001) synthesized new thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate. The in vitro antimicrobial activities of these compounds were investigated, showing significant inhibitory effects against Gram-positive bacteria and yeasts for one of the synthesized compounds. This research highlights the compound's role in developing new antimicrobial agents, contributing to the ongoing battle against microbial resistance (Balkan et al., 2001).
Synthesis Technology Optimization
Furthermore, the optimization of synthesis technology for derivatives of this compound showcases its industrial application. Qiao-yun (2012) optimized the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, demonstrating a stable, simple, high-yield process suitable for industrial production. Such research is vital for scaling up the production of pharmaceuticals and other chemical products, ensuring efficiency and sustainability in manufacturing processes (Qiao-yun, 2012).
Future Directions
The future directions for Ethyl 2-amino-3-methylbenzoate could involve its use in the synthesis of other compounds. For instance, it could be used in the synthesis of phosphoramidates and several industrially relevant products . Additionally, it could be used in the preparation of Chlorantraniliprole, a pesticide .
Properties
IUPAC Name |
ethyl 2-amino-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCKPVSAAMSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597744 | |
Record name | Ethyl 2-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-79-7 | |
Record name | Ethyl 2-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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